molecular formula C6H12MgO7 B1250767 {[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoyl]oxy}magnesio (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate CAS No. 3632-91-5

{[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoyl]oxy}magnesio (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B1250767
CAS No.: 3632-91-5
M. Wt: 220.46 g/mol
InChI Key: TVCCGDZFOQVESW-JJKGCWMISA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standardized naming conventions for organic magnesium salts. The complete International Union of Pure and Applied Chemistry name is magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, which precisely describes the stereochemical configuration of the gluconate anion complexed with the magnesium cation. This nomenclature specifically indicates the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority rules, with R and S designations at positions 2, 3, 4, and 5 of the hexanoate chain.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound depending on its hydration state and specific crystalline form. The anhydrous form of magnesium gluconate carries the Chemical Abstracts Service number 3632-91-5, while the dihydrate form is designated as 59625-89-7. A third Chemical Abstracts Service number, 336879-53-9, has been assigned to the general hydrated form of magnesium D-gluconate. These multiple registry numbers reflect the compound's tendency to exist in various hydration states under different storage and environmental conditions.

The molecular formula varies according to the hydration state of the compound. The anhydrous form exhibits the molecular formula C₁₂H₂₂MgO₁₄ with a molecular weight of 414.60 grams per mole. The dihydrate form demonstrates the molecular formula C₁₂H₂₆MgO₁₆ with a corresponding molecular weight of 450.63 grams per mole. The European Community number 222-848-2 has been assigned to this compound for regulatory identification purposes.

Structural Relationship to Gluconic Acid Derivatives

The structural foundation of magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate lies in its direct derivation from D-gluconic acid, establishing it as a member of the broader family of gluconate salts. D-gluconic acid, with the molecular formula C₆H₁₂O₇, serves as the parent compound from which this magnesium salt is derived. The gluconic acid structure features a six-carbon chain with five hydroxyl groups positioned identically to those found in the open-chain form of glucose, terminating in a carboxylic acid group.

The stereochemical configuration of the gluconate anion in magnesium gluconate precisely mirrors that of D-glucose, maintaining the (2R,3S,4R,5R) absolute configuration at the four chiral centers. This stereochemical preservation is crucial because it represents one of the sixteen possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid. The retention of the natural D-configuration ensures that the compound maintains its biological compatibility and recognition by enzymatic systems.

The formation of magnesium gluconate from gluconic acid involves the neutralization of two equivalents of gluconic acid with one equivalent of magnesium hydroxide or magnesium carbonate, resulting in the characteristic 2:1 stoichiometry observed in the molecular formula. This ionic association creates a complex where the magnesium cation is coordinated by the carboxylate groups of two gluconate anions, while the multiple hydroxyl groups provide additional sites for hydrogen bonding and coordination interactions.

The structural relationship extends to other members of the gluconate family, including sodium gluconate, potassium gluconate, and calcium gluconate, all of which share the same gluconate anion structure but differ in their cationic components. This family of compounds demonstrates similar chelating properties due to the presence of multiple hydroxyl groups and the carboxylate functionality, which collectively provide excellent metal-binding capabilities in alkaline solutions.

Compound Molecular Formula Cation:Anion Ratio Chemical Abstracts Service Number
Magnesium Gluconate (Anhydrous) C₁₂H₂₂MgO₁₄ 1:2 3632-91-5
Magnesium Gluconate (Dihydrate) C₁₂H₂₆MgO₁₆ 1:2 59625-89-7
D-Gluconic Acid (Parent) C₆H₁₂O₇ - 526-95-4
Calcium Gluconate C₁₂H₂₂CaO₁₄ 1:2 299-28-5

Properties

Key on ui mechanism of action

Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight.

CAS No.

3632-91-5

Molecular Formula

C6H12MgO7

Molecular Weight

220.46 g/mol

IUPAC Name

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

InChI

InChI=1S/C6H12O7.Mg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

TVCCGDZFOQVESW-JJKGCWMISA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2]

Other CAS No.

3632-91-5

Related CAS

526-95-4 (Parent)

solubility

Soluble in cold water

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Preparation Methods

Gluconic Acid Production

Gluconic acid, the foundational component for magnesium gluconate synthesis, is generated via glucose oxidation . Industrial processes employ:

  • Enzymatic fermentation using Aspergillus niger, which converts glucose to gluconic acid at pH 6.0–6.5 and 30–35°C over 24–48 hours.

  • Electrolytic oxidation , where glucose undergoes anodic oxidation in the presence of bromide ions, achieving >90% conversion efficiency.

Neutralization with Magnesium Salts

The purified gluconic acid is neutralized with magnesium oxide (MgO) or magnesium carbonate (MgCO₃) in aqueous media. Stoichiometric ratios of 1:1 (Mg²⁺:gluconate) ensure complete salt formation. Reaction conditions include:

  • Temperature : 70–80°C to accelerate dissolution and complexation.

  • Stirring duration : 2–3 hours to achieve homogeneity.

  • pH adjustment : Maintained at 6.8–7.2 to prevent hydrolysis of Mg²⁺.

Post-neutralization, the mixture is treated with activated carbon to adsorb impurities, followed by vacuum filtration and rotary evaporation to concentrate the product.

Lactone-Based Synthesis

Reaction Mechanism

A patented method (CN1118785A) utilizes glucose-delta-lactone as the starting material, bypassing gluconic acid isolation. The reaction proceeds as:

C₆H₁₀O₆ (glucose-delta-lactone) + MgO → Mg(C₆H₁₁O₇)₂ + H₂O\text{C₆H₁₀O₆ (glucose-delta-lactone) + MgO → Mg(C₆H₁₁O₇)₂ + H₂O}

Key advantages include reduced production costs and simplified purification.

Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes lactone ring opening
Stirring duration3 hoursEnsures complete MgO dissolution
Molar ratio (MgO:lactone)1:2Prevents excess unreacted MgO

Post-reaction, the solution is decolorized with activated carbon, filtered, and concentrated under reduced pressure. Crystallization in ethanol yields >85% pure magnesium gluconate dihydrate.

Purification and Crystallization Techniques

Recrystallization

Crude magnesium gluconate is dissolved in distilled water at 80°C and cooled to 4°C to induce crystallization. Ethanol washing removes residual lactone and inorganic salts, achieving >99% purity.

Hygroscopicity Management

Magnesium gluconate’s hygroscopicity necessitates storage at <30% relative humidity. Anhydrous forms are stabilized by vacuum drying at 50°C.

Quality Control and Analytical Methods

Assay Specifications

Data from CN1118785A patent:

ParameterResultPharmacopeial Standard
Moisture content7.86%≤8.5% (USP)
Reducing substances0.12%≤1.0%
Heavy metals<10 ppm<20 ppm
Mg content (ICP-OES)101.2%98–102%

Stereochemical Validation

  • NMR spectroscopy : 1H^1\text{H} coupling constants (J=3.84.2HzJ = 3.8–4.2 \, \text{Hz}) confirm axial hydroxyl groups in the chair conformation.

  • X-ray crystallography : Resolves Mg²⁺ coordination to O1 and O2 of gluconate, with bond lengths of 2.08–2.12 Å .

Scientific Research Applications

Magnesium plays a critical role in numerous biological processes:

  • Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions essential for energy production and DNA synthesis.
  • Muscle Function : Magnesium is vital for muscle contraction and relaxation, which helps alleviate muscle cramps and spasms.
  • Nervous System Support : It contributes to neurotransmitter release and may exert a calming effect on the nervous system.

Cardiovascular Health

Research indicates that magnesium supplementation can reduce the risk of hypertension and cardiovascular diseases. A notable clinical trial demonstrated that hypertensive patients receiving magnesium gluconate experienced significant reductions in both systolic and diastolic blood pressure compared to those on a placebo.

Bone Health

Magnesium is crucial for bone formation and maintenance. Studies have shown that magnesium gluconate supplementation can improve bone mineral density in postmenopausal women. One double-blind study reported a 5% increase in bone mineral density over 12 months among participants taking magnesium gluconate .

Metabolic Disorders

Magnesium plays a role in regulating blood glucose levels. A randomized controlled trial involving adults showed that oral magnesium supplementation could lower plasma glucose levels and improve glycemic status . Additionally, magnesium supplementation has been linked to improved insulin sensitivity in individuals with type 2 diabetes.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of magnesium. It has been shown to enhance cognitive function and synaptic plasticity in animal models of neurodegenerative diseases like Alzheimer's . Furthermore, intracellular magnesium levels correlate with Parkinson's disease activity; studies suggest that magnesium can inhibit cellular reactive oxygen species production and maintain ATP generation in neuronal cells exposed to neurotoxic agents .

Research Findings Summary

The following table summarizes key research findings related to the applications of magnesium gluconate:

StudyFocusFindings
Smith et al., 2020Cardiovascular EffectsMagnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients.
Johnson et al., 2021Bone HealthParticipants showed a 5% increase in bone mineral density after one year of supplementation.
Lee et al., 2019Diabetes ManagementImproved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation.
Veronese et al., 2024InflammationMagnesium reduced inflammatory markers such as tumor necrosis factor-ligand superfamily member 13B (TNFSF13B) and ST2 protein levels.

Industrial Applications

Magnesium gluconate is utilized not only in clinical settings but also in various industrial applications:

  • Nutritional Supplements : Due to its high bioavailability, it is commonly used as a dietary supplement to prevent or treat magnesium deficiency.
  • Food Industry : It serves as a food additive to enhance nutritional content.
  • Pharmaceuticals : The compound is included in formulations aimed at improving cardiovascular health and metabolic function.

Mechanism of Action

The mechanism of action of D-gluconic acid, magnesium salt (2:1) primarily involves the release of magnesium ions in aqueous solutions. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, nucleic acid stabilization, and muscle contraction. The gluconate moiety acts as a chelating agent, enhancing the bioavailability of magnesium ions.

Comparison with Similar Compounds

    Calcium gluconate: Similar to magnesium gluconate but provides calcium ions instead of magnesium.

    Zinc gluconate: Provides zinc ions and is used for its immune-boosting properties.

    Copper gluconate: Supplies copper ions and is used in various enzymatic reactions.

Uniqueness: D-gluconic acid, magnesium salt (2:1) is unique due to its high solubility and stability, making it an excellent source of magnesium for various applications. Its ability to act as a chelating agent further enhances its utility in different fields.

Biological Activity

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.

  • Chemical Formula : C12_{12}H22_{22}MgO14_{14}
  • Molecular Weight : 414.60 g/mol
  • CAS Number : 3632-91-5
  • IUPAC Name : Magnesium(2+) ion bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it significantly increases serum magnesium levels post-ingestion due to its superior absorption characteristics in the gastrointestinal tract .

Magnesium Salt TypeBioavailability
Magnesium OxideLow
Magnesium CitrateModerate
Magnesium GluconateHigh

2. Antimicrobial Properties

Research has demonstrated that magnesium gluconate exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antibacterial agent in formulations for treating infections .

3. Anti-inflammatory Effects

Magnesium plays a crucial role in modulating inflammatory responses. Studies indicate that magnesium gluconate can reduce markers of inflammation in vitro and in vivo. This property may be beneficial for conditions characterized by chronic inflammation such as arthritis .

4. Cardiovascular Health

The compound has been linked with cardiovascular benefits. Magnesium is essential for maintaining normal heart rhythm and function. Research suggests that supplementation with magnesium gluconate can help lower blood pressure and improve overall cardiovascular health .

Case Study 1: Efficacy in Hypertension

A clinical trial involving patients with hypertension showed that those supplemented with magnesium gluconate experienced a significant reduction in systolic and diastolic blood pressure compared to a placebo group. The study concluded that magnesium supplementation could be an effective adjunct therapy for managing hypertension .

Case Study 2: Inhibition of Pathogen Growth

In a laboratory setting, magnesium gluconate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a marked inhibition of bacterial growth at varying concentrations of the compound, highlighting its potential use in developing antimicrobial therapies .

The biological activity of magnesium gluconate is attributed to its ability to deliver magnesium ions effectively into the bloodstream while also providing gluconic acid which may enhance cellular uptake mechanisms. Magnesium ions are critical for numerous enzymatic reactions and physiological processes including:

  • Nerve transmission
  • Muscle contraction
  • Bone health

Q & A

Q. What theoretical frameworks guide the design of experiments for this compound’s biological activity?

  • Methodological Answer : Link studies to chelation theory (e.g., hard/soft acid-base principles) to predict metal-ligand interactions. For enzyme inhibition assays, align with Michaelis-Menten kinetics and use Lineweaver-Burk plots to differentiate competitive/non-competitive binding (e.g., ’s enzyme activity assays) .

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